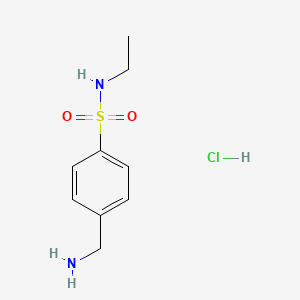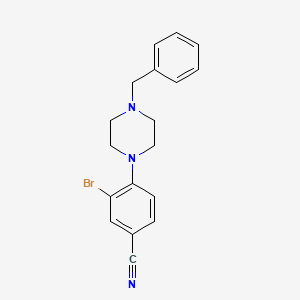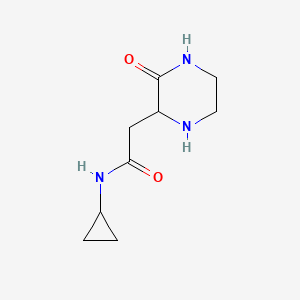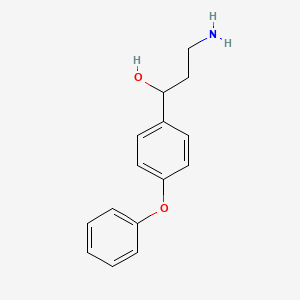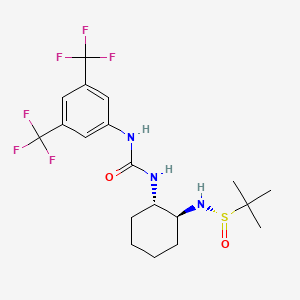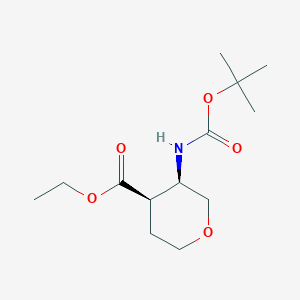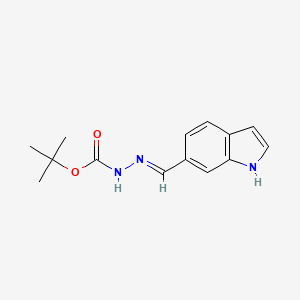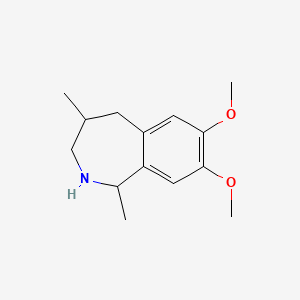
7,8-dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine
Descripción general
Descripción
“7,8-dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine” is a chemical compound with the CAS Number: 1423033-76-4 . It has a molecular weight of 235.33 . The IUPAC name for this compound is 7,8-dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21NO2/c1-9-5-11-6-13(16-3)14(17-4)7-12(11)10(2)15-8-9/h6-7,9-10,15H,5,8H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antineoplastic Potential
In the realm of medicinal chemistry, this compound has been explored for its potential in cancer treatment. A derivative of this compound was assessed for its antineoplastic (anti-cancer) properties, particularly in the context of chronic leukemia . The study aimed to understand the compound’s ability to inhibit cancer cell growth, which could lead to the development of new therapeutic agents.
Pharmacology: Immunomodulatory Effects
Pharmacological studies have also investigated the immunomodulatory effects of derivatives of this compound. The ability to modulate the immune system is crucial in the development of treatments for autoimmune diseases and in enhancing the efficacy of vaccines .
Biochemistry: Enzyme Inhibition
In biochemistry, the compound’s structure has been utilized to design inhibitors for specific enzymes. For instance, derivatives have been synthesized to act as inhibitors for the influenza virus polymerase acidic (PA) endonuclease domain, which is vital for the virus’s replication . Such inhibitors can be a key component in antiviral drug development.
Neuroscience: Neuroprotective Properties
Neuroscience research has leveraged compounds like 7,8-dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine for their neuroprotective properties. Derivatives have been isolated from natural sources and synthesized to serve as inhibitors for enzymes like catechol-O-methyltransferase, which are important in the treatment of neurological disorders such as Parkinson’s disease .
Materials Science: Organic Synthesis Building Blocks
In materials science, this compound serves as a building block for the synthesis of various organic materials. Its derivatives are used to create novel materials with potential applications in electronics, photonics, and as part of advanced composite materials .
Chemical Synthesis: Privileged Scaffolds
The compound’s structure is considered a ‘privileged scaffold’ in chemical synthesis. This means it is a versatile framework upon which a wide range of biologically active molecules can be constructed. These scaffolds are essential for the development of new pharmaceuticals with anti-inflammatory, antiviral, antifungal, or anticancer properties .
Safety and Hazards
Propiedades
IUPAC Name |
7,8-dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-9-5-11-6-13(16-3)14(17-4)7-12(11)10(2)15-8-9/h6-7,9-10,15H,5,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNWWBVSBLQJNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C=C2C(NC1)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-dimethoxy-1,4-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



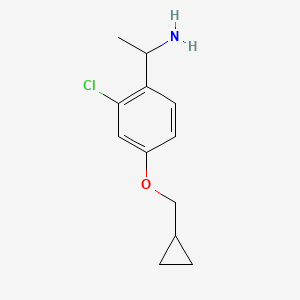

![4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene](/img/structure/B1444024.png)
![1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one](/img/structure/B1444026.png)
